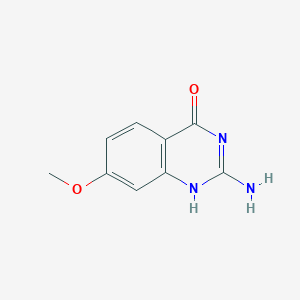

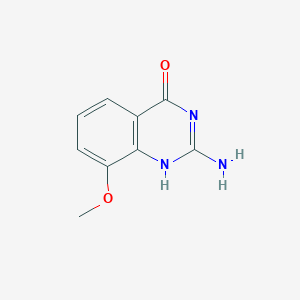

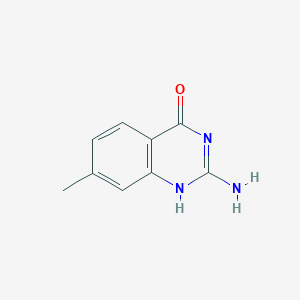

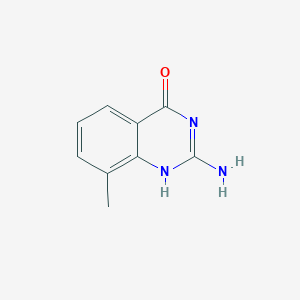

2-amino-8-methoxy-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of protein induced by vitamin K absence or antagonist-II involves complex biochemical synthesis. The industrial production methods typically include the use of enzyme-linked immunosorbent assays (ELISA) to detect and quantify the presence of this protein in plasma samples .

Analyse Chemischer Reaktionen

Protein induced by vitamin K absence or antagonist-II undergoes various biochemical reactions, primarily involving its interaction with vitamin K-dependent processes. These reactions are crucial for its role as a tumor marker. Common reagents used in these reactions include monoclonal antibodies specific to protein induced by vitamin K absence or antagonist-II .

Wissenschaftliche Forschungsanwendungen

Protein induced by vitamin K absence or antagonist-II is extensively used in scientific research, particularly in the fields of oncology and hepatology. It serves as a biomarker for hepatocellular carcinoma, aiding in early diagnosis, monitoring tumor aggressiveness, treatment responsiveness, and recurrence . Additionally, it is used in studies related to liver diseases and the effects of vitamin K antagonists .

Wirkmechanismus

The mechanism of action of protein induced by vitamin K absence or antagonist-II involves its role as a biomarker for hepatocellular carcinoma. It is produced in the absence of vitamin K or in the presence of vitamin K antagonists, leading to the accumulation of abnormal prothrombin in the blood. This abnormal prothrombin is detected using specific monoclonal antibodies, providing a diagnostic tool for liver cancer .

Vergleich Mit ähnlichen Verbindungen

Protein induced by vitamin K absence or antagonist-II is unique compared to other biomarkers such as alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein. While alpha-fetoprotein has a sensitivity of 60% and specificity of 90% for hepatocellular carcinoma detection, protein induced by vitamin K absence or antagonist-II is more specific and correlates better with tumor aggressiveness and prognosis . Similar compounds include alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein .

Eigenschaften

IUPAC Name |

2-amino-8-methoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPBOXADXAQLHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

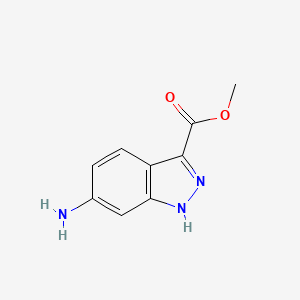

![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)